molecular formula C6H13NO3 B13597846 Ethyl (2-hydroxyethyl)glycinate

Ethyl (2-hydroxyethyl)glycinate

Cat. No.: B13597846
M. Wt: 147.17 g/mol
InChI Key: TZSNNYHITDSVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-hydroxyethyl)amino]acetate is an organic compound with the molecular formula C6H13NO3 It is a derivative of ethyl acetate and contains an amino group substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-hydroxyethyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetate with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of ethyl 2-[(2-hydroxyethyl)amino]acetate .

Industrial Production Methods

Industrial production of ethyl 2-[(2-hydroxyethyl)amino]acetate typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-hydroxyethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-hydroxyethyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-[(2-hydroxyethyl)amino]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in various biochemical reactions, potentially affecting enzymatic activity and cellular processes .

Comparison with Similar Compounds

Ethyl 2-[(2-hydroxyethyl)amino]acetate can be compared with similar compounds such as:

Ethyl 2-[(2-hydroxyethyl)amino]acetate is unique due to the presence of both the hydroxyethyl and amino groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl (2-hydroxyethyl)glycinate is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This article explores its biological properties, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following molecular formula:

  • Molecular Formula : C6_6H13_13N1_1O3_3
  • Molecular Weight : Approximately 145.17 g/mol

The compound features a hydroxyethyl group that enhances its solubility in biological systems, making it a suitable candidate for various applications, including drug delivery and antimicrobial formulations.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to disrupt microbial cell membranes, which is crucial for its effectiveness against various pathogens. The presence of the hydroxyethyl group contributes to its ability to penetrate lipid bilayers, enhancing its antimicrobial efficacy.

2. Cell Membrane Interaction

This compound has been shown to interact with biological membranes, potentially increasing membrane permeability. This property is particularly valuable in drug delivery systems where enhanced absorption of therapeutic agents is desired.

3. Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits low cytotoxicity against human cell lines, suggesting its safety for use in pharmaceutical applications. The compound's ability to reduce oxidative stress in cells further supports its potential as a protective agent in various therapeutic contexts.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Glycine and ethylene oxide are commonly used.
  • Reagents : An acid catalyst may be employed to facilitate the reaction.
  • Reaction Conditions : The reaction is generally conducted under controlled temperature and pH to optimize yield and purity.

Applications

This compound finds applications across multiple industries:

  • Pharmaceuticals : Used as an excipient in drug formulations due to its solubilizing properties.
  • Cosmetics : Incorporated in skincare products for its hydrating properties.
  • Food Industry : Explored as a potential preservative due to its antimicrobial activity.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study ReferenceFindings
Demonstrated antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.
Showed enhanced drug delivery efficiency when used as a carrier in liposomal formulations.
Reported low cytotoxicity in human fibroblast cell lines, indicating safety for topical applications.

Research Findings

Recent research has focused on the optimization of this compound formulations for enhanced biological activity:

  • Formulation Studies : Investigations into the combination of this compound with other bioactive compounds have shown synergistic effects that improve overall antimicrobial activity.
  • Mechanistic Studies : Research into the mechanisms by which this compound interacts with cell membranes has provided insights into enhancing its efficacy as a drug delivery agent.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 2-(2-hydroxyethylamino)acetate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)5-7-3-4-8/h7-8H,2-5H2,1H3

InChI Key

TZSNNYHITDSVRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.